Chlorphentermine hydrochloride
Overview
Description
Chlorphentermine hydrochloride is a sympathomimetic agent that was formerly used as an anorectic. It is a derivative of phentermine and belongs to the amphetamine family. This compound acts as a highly selective serotonin releasing agent, which contributes to its appetite suppressant properties .
Scientific Research Applications
Chlorphentermine hydrochloride has been used in various scientific research applications:
Chemistry: Studied for its unique chemical properties and reactions.
Biology: Investigated for its effects on serotonin release and appetite suppression.
Medicine: Previously used as an appetite suppressant in the management of obesity.
Industry: Utilized in the development of related compounds and in the study of sympathomimetic agents.
Mechanism of Action
Target of Action
Chlorphentermine hydrochloride primarily targets the serotonin transporters in the body . It acts as a highly selective serotonin releasing agent (SRA), which means it promotes the release of serotonin, a neurotransmitter that plays a crucial role in mood regulation, appetite, and other physiological functions .
Mode of Action
Chlorphentermine interacts with its targets by binding to the serotonin transporters and inducing the release of serotonin . This increase in serotonin levels can suppress appetite, which is why chlorphentermine was formerly used as an anorectic or appetite suppressant .
Biochemical Pathways
It is known that the drug’s serotonergic profile can lead to pulmonary hypertension and cardiac fibrosis after prolonged use . This suggests that chlorphentermine may affect the cardiovascular system’s biochemical pathways.
Pharmacokinetics
Chlorphentermine is well absorbed following oral administration . The drug has a half-life of about 40 hours, indicating that it remains in the body for a significant period before being eliminated .
Result of Action
The primary molecular effect of chlorphentermine’s action is the increased release of serotonin, leading to appetite suppression . Prolonged use of the drug can result in adverse cellular effects, including the development of pulmonary hypertension and cardiac fibrosis .
Safety and Hazards
Chlorphentermine is a DEA Schedule III controlled substance . It has been implicated in lipid storage disorders and pulmonary hypertension . It is no longer used due mainly to safety concerns, as it has a serotonergic effects profile similar to other withdrawn appetite suppressants such as fenfluramine and aminorex which were found to cause pulmonary hypertension and cardiac fibrosis following prolonged use .
Biochemical Analysis
Biochemical Properties
Chlorphentermine hydrochloride plays a significant role in biochemical reactions by acting as a serotonin releasing agent. It interacts primarily with serotonin transporters (SERT) on the presynaptic neuron, leading to the release of serotonin into the synaptic cleft. This interaction increases serotonin levels in the brain, which is associated with appetite suppression . Additionally, this compound has been shown to interact with other biomolecules such as monoamine oxidase (MAO), which is involved in the breakdown of serotonin .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it increases the release of serotonin, which influences cell signaling pathways and gene expression related to appetite control and mood regulation . In non-neuronal cells, this compound has been implicated in lipid storage disorders and can cause pathological changes in lung cells, such as the appearance of large cells with foamy cytoplasm in the alveolar spaces .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a serotonin releasing agent. It binds to serotonin transporters on the presynaptic neuron, causing the release of serotonin into the synaptic cleft. This binding interaction inhibits the reuptake of serotonin, leading to increased serotonin levels in the brain . Additionally, this compound may inhibit monoamine oxidase, preventing the breakdown of serotonin and further increasing its levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that prolonged use of this compound can lead to significant pathological changes in the lungs, such as the development of large cells with foamy cytoplasm in the alveolar spaces . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its plasma half-life is approximately 40 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it acts as an appetite suppressant without significant central nervous system stimulation . At higher doses, this compound can cause toxic effects, including pulmonary hypertension and cardiac fibrosis . In rats, a dosage of 50 mg per kg body weight for 50 days led to striking pathological changes in the lungs .
Metabolic Pathways
This compound is metabolized in the body through pathways involving monoamine oxidase and other enzymes. It is implicated in lipid storage disorders and pulmonary hypertension due to its effects on serotonin levels .
Transport and Distribution
This compound is well absorbed following oral administration and is distributed throughout the body. It has a volume of distribution of approximately 5 L/kg body weight . The transport and distribution of this compound within cells and tissues involve interactions with serotonin transporters and other binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the synaptic vesicles of presynaptic neurons, where it interacts with serotonin transporters to release serotonin . There is limited information on any specific targeting signals or post-translational modifications that direct this compound to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkylation Method: The alkylation of 4-chlorobenzyl chloride with 2-nitropropane yields nitrochlorphentermine.
Grignard Reaction: The Grignard reaction of 4-chlorobenzyl chloride with acetone forms 1-(4-chlorophenyl)-2-methylpropan-2-ol. The Ritter reaction of this alcohol with sodium cyanide in the presence of acid gives N-formyl-1-(4-chlorophenyl)-2-amino-2-methylpropane.
Industrial Production Methods
Industrial production methods typically involve large-scale synthesis using the aforementioned synthetic routes. The processes are optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Chlorphentermine undergoes N-oxidation to form N-hydroxychlorphentermine and other oxidized metabolites.
Reduction: The nitro group in nitrochlorphentermine can be reduced to form the amine product.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed
N-hydroxychlorphentermine: Formed through N-oxidation.
Amine Product: Resulting from the reduction of nitrochlorphentermine.
Comparison with Similar Compounds
Similar Compounds
Phentermine: A widely used appetite suppressant with a similar structure but without the chlorine atom.
Fenfluramine: Another appetite suppressant that was withdrawn due to safety concerns.
Aminorex: A compound with similar serotonergic effects but also associated with pulmonary hypertension.
Uniqueness
Chlorphentermine hydrochloride is unique due to its highly selective serotonin releasing properties and its relatively low potential for abuse compared to other amphetamine derivatives. its safety profile has limited its use in clinical settings .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-methylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJDYJKJPUPMLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047815 | |
Record name | Chlorphentermine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151-06-4 | |
Record name | Chlorphentermine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorphentermine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorphentermine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorphentermine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorphentermine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORPHENTERMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL11HOJ7DM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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